N-(4-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

cGAS-STING pathway innate immunity high-throughput screening

N-(4-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide (CAS 866866-24-2, PubChem CID is a synthetic small molecule belonging to the 2-thio-6-oxo-1,6-dihydropyrimidine acetamide class. Its structure integrates a 1,6-dihydropyrimidin-6-one core bearing a p-toluenesulfonyl (tosyl) group at the 5-position, a thioether bridge at the 2-position linking to an acetamide moiety, and a 4-ethoxyphenyl substitution on the amide nitrogen.

Molecular Formula C21H21N3O5S2
Molecular Weight 459.54
CAS No. 866866-24-2
Cat. No. B2389393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
CAS866866-24-2
Molecular FormulaC21H21N3O5S2
Molecular Weight459.54
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C21H21N3O5S2/c1-3-29-16-8-6-15(7-9-16)23-19(25)13-30-21-22-12-18(20(26)24-21)31(27,28)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26)
InChIKeyHHUUNUDJQAMFOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-2-((6-Oxo-5-Tosyl-1,6-Dihydropyrimidin-2-Yl)Thio)Acetamide (CAS 866866-24-2): Structural Classification and Chemical Identity


N-(4-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide (CAS 866866-24-2, PubChem CID 2141349) is a synthetic small molecule belonging to the 2-thio-6-oxo-1,6-dihydropyrimidine acetamide class [1]. Its structure integrates a 1,6-dihydropyrimidin-6-one core bearing a p-toluenesulfonyl (tosyl) group at the 5-position, a thioether bridge at the 2-position linking to an acetamide moiety, and a 4-ethoxyphenyl substitution on the amide nitrogen [2]. The molecular formula is C21H21N3O5S2 with a molecular weight of 459.54 g/mol [1]. This compound is commercially available through several screening compound suppliers and has been included in at least three PubChem bioassay screening panels, though all reported outcomes are classified as 'Inactive' [1][3].

Why Close Analogs of 866866-24-2 Cannot Be Assumed Interchangeable Without Comparative Data


Within the 2-thio-6-oxo-5-tosyl-1,6-dihydropyrimidine acetamide series, even minor substituent variations on the N-phenyl ring can profoundly alter physicochemical properties, target engagement, and biological outcomes [1]. The 4-ethoxy substituent on the target compound (logP ~3.09) confers distinct lipophilicity and hydrogen-bonding capacity compared to its closest cataloged analogs—the 4-methoxy (MW 445.51, predicted lower logP), 4-chloro (increased hydrophobicity, altered electronic profile), 4-ethyl (loss of ether oxygen H-bond acceptor), and 2-ethoxy positional isomer (altered molecular shape and amide conformation) [2][3]. In the broader 2-thio-6-oxo-dihydropyrimidine class, SAR studies on human lactate dehydrogenase (LDH) inhibitors demonstrated that specific N-aryl substitutions produced IC50 shifts from 8.1 μM to 0.48 μM—a ~17-fold improvement driven by precise substituent optimization [4]. Without compound-specific comparative data for 866866-24-2 against each analog under identical assay conditions, substitution cannot be scientifically justified.

Quantitative Evidence Profile for N-(4-Ethoxyphenyl)-2-((6-Oxo-5-Tosyl-1,6-Dihydropyrimidin-2-Yl)Thio)Acetamide (866866-24-2)


PubChem BioAssay Screening Outcome: Negative Selectivity Against cGAS and Insect NPYLR7 Targets

The target compound was evaluated in three independent PubChem screening assays and returned 'Inactive' results in all panels: human cyclic GMP-AMP synthase (cGAS) chemiluminescence screen (AID 1259398), mouse cGAS chemiluminescence screen (AID 1259399), and a primary cell-based screen for Aedes aegypti NPYLR7 modulators (AID 1259423) [1]. No quantitative activity values were reported. This negative selectivity profile distinguishes it from structurally related 2-thio-6-oxo-1,6-dihydropyrimidine analogs that have demonstrated confirmed inhibitory activity against specific enzyme targets such as LDH (IC50 = 0.48–8.1 μM) and EGFR/VEGFR-2 kinases [2][3].

cGAS-STING pathway innate immunity high-throughput screening

Physicochemical Property Differentiation: LogP and Polar Surface Area Relative to 4-Methoxy and 4-Chloro Analogs

The 4-ethoxy substituent on the target compound confers an intermediate lipophilicity profile compared to its closest commercially available analogs. The target compound has a calculated logP of 3.092 and a topological polar surface area (tPSA) of 97 Ų, with 1 hydrogen bond donor and 7 hydrogen bond acceptors [1]. In comparison, the 4-methoxy analog (MW 445.51) is predicted to have lower logP (~2.7–2.9) and identical H-bond donor/acceptor count, while the 4-chloro analog (higher logP, loss of ether oxygen H-bond acceptor) would exhibit reduced aqueous solubility and altered protein binding [2]. The 2-ethoxyphenyl positional isomer introduces conformational constraints from ortho-substitution that alter the dihedral angle of the amide N-aryl ring, potentially affecting target binding geometry [3].

physicochemical properties drug-likeness ADME prediction

5-Tosyl-6-Oxo-1,6-Dihydropyrimidine Scaffold: Structural Determinant of Target Class Selectivity Based on Analog Series Data

The 5-tosyl (p-toluenesulfonyl) substitution on the 6-oxo-1,6-dihydropyrimidine core is a distinguishing structural feature relative to the broader 2-thio-6-oxo-dihydropyrimidine class. Published crystallographic data for 2-thio-6-oxo-1,6-dihydropyrimidine LDH inhibitors (PDB 4JNK) show that unsubstituted or small-alkyl-substituted 5-position analogs bind the NADH cofactor pocket, whereas introduction of a bulky arylsulfonyl group at the 5-position (as in 866866-24-2) would likely preclude this binding mode due to steric clash, redirecting target selectivity toward alternative enzymes [1]. Separately, 5-arylsulfonyl pyrimidine derivatives have been reported as building blocks for kinase inhibitor synthesis (GSK-3β, PI3K, BTK), with the sulfonyl group acting as a hydrogen bond anchor and a structural element that fills hydrophobic selectivity pockets [2]. The pyrimidinethione derivatives with tosyl substitution have additionally demonstrated moderate antimicrobial activity by zone-of-inhibition testing against Mycobacterium smegmatis, Staphylococcus aureus, Escherichia coli, and Candida albicans [3].

kinase inhibitor scaffold sulfonyl-pyrimidine structure-activity relationship

Commercial Availability and Purity: Sourcing Differentiation Among Vendor Options

The target compound (866866-24-2) is listed by multiple commercial suppliers of screening compounds with a typical reported purity of 95% [1][2]. In contrast, its closest analog N-(4-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide (CAS 681136-29-8) has a molecular weight of 445.51 g/mol (ΔMW = −14.03) and is also available at 95% purity, but the 14 Da mass difference may have implications for detection sensitivity in mass spectrometry-based assays [3]. The positional isomer N-(2-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is offered as a distinct catalog item, confirming that ortho vs. para ethoxy substitution is recognized as a meaningful variation by commercial suppliers [2]. The thioether bridge in this series distinguishes these compounds from the more extensively studied (6-oxo-1,6-dihydro-pyrimidin-2-yl)-amide AKT inhibitor series (Sanofi patent family), which feature a direct amide linkage at position 2 instead of the thioacetamide bridge [4].

screening compound procurement chemical supplier comparison purity specifications

Application Scenarios for N-(4-Ethoxyphenyl)-2-((6-Oxo-5-Tosyl-1,6-Dihydropyrimidin-2-Yl)Thio)Acetamide (866866-24-2) Based on Current Evidence


Kinase Panel Screening for Novel 5-Tosyl-Pyrimidine Chemotype Hit Identification

The 5-tosyl-6-oxo-1,6-dihydropyrimidine scaffold with a thioacetamide linker represents a structurally distinct kinase inhibitor chemotype relative to the well-characterized (6-oxo-1,6-dihydro-pyrimidin-2-yl)-amide AKT inhibitor series [1]. The bulky 5-tosyl group is structurally analogous to the 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine building block used in GSK-3β and PI3K inhibitor synthesis, and may occupy hydrophobic kinase selectivity pockets inaccessible to smaller 5-substituents [2]. Researchers pursuing novel kinase inhibitor scaffolds with freedom to operate from the Sanofi patent estate (EP2448927B1) could evaluate this compound in broad kinase panel screens, where its intermediate logP (3.09) and seven H-bond acceptors may support favorable binding thermodynamics [3].

Antimicrobial Secondary Screening Leveraging Tosyl-Pyrimidine Class Activity

Pyrimidinethione derivatives with tosyl substitution have demonstrated moderate antimicrobial activity against Mycobacterium smegmatis, Staphylococcus aureus, Escherichia coli, and Candida albicans in agar diffusion assays [4]. Although the target compound differs by bearing a 6-oxo group (rather than 6-thione) and a 2-thioacetamide bridge, the shared 5-tosyl-pyrimidine pharmacophore warrants evaluation in minimum inhibitory concentration (MIC) assays against these and related microorganisms. The compound's inactivity in prior human/mouse cGAS and insect NPYLR7 screens (PubChem AIDs 1259398, 1259399, 1259423) suggests specificity that may be advantageous for antimicrobial selectivity profiling [5].

ADME Property Optimization Reference for 4-Ethoxyphenyl Series SAR Exploration

Within the 2-thio-6-oxo-5-tosyl-1,6-dihydropyrimidine acetamide series, the 4-ethoxy substituent provides an intermediate lipophilicity reference point (calculated logP 3.09, tPSA 97 Ų) between the more polar 4-methoxy analog and the more lipophilic 4-chloro/4-ethyl analogs [3]. Compound 866866-24-2 can serve as a balanced ADME benchmark in a systematic physicochemical SAR campaign, where parallel testing of the 4-methoxy, 4-ethoxy, 4-chloro, and 4-ethyl analogs in Caco-2 permeability, microsomal stability, and plasma protein binding assays would generate a quantitative substituent parameter map for this scaffold. This is a common procurement rationale for building analog series in medicinal chemistry hit expansion [6].

Negative Control Compound for cGAS-STING Pathway Screening Cascades

The confirmed inactivity of 866866-24-2 in both human cGAS (AID 1259398) and mouse cGAS (AID 1259399) chemiluminescence screens makes it a candidate negative control compound for cGAS-STING pathway assay development, provided its inactivity is confirmed in orthogonal assay formats (e.g., fluorescence polarization, cellular reporter assays) at relevant concentrations [5]. Its physicochemical properties (logP 3.09, MW 459.54) place it within typical drug-like space, making it a more appropriate negative control than tool compounds with extreme physicochemical profiles. This application is contingent upon experimental confirmation of solubility and lack of assay interference at screening concentrations.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.